molecular formula C16H15NO2 B8799884 (E)-Ethyl 4-(benzylideneamino)benzoate CAS No. 7182-99-2

(E)-Ethyl 4-(benzylideneamino)benzoate

Cat. No.: B8799884
CAS No.: 7182-99-2
M. Wt: 253.29 g/mol
InChI Key: UEDPIABBBXACGR-UHFFFAOYSA-N
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Description

(E)-Ethyl 4-(benzylideneamino)benzoate is a synthetic Schiff base compound that serves as a versatile scaffold in medicinal chemistry and pharmacological research. Its core structure features an azomethine group (C=N), which is pivotal for its diverse biological activities. Primary research applications for this compound and its derivatives include investigation as anticancer agents, with in vitro studies demonstrating potent cytotoxicity against various cancer cell lines, including PC3, A549, A2780, and MDA-MB-231 . The mechanism of action is associated with the inhibition of tyrosine kinase receptors, particularly VEGFR2, a key target in anti-angiogenesis cancer therapy . Research also explores its gastroprotective properties; a related derivative, ETHAB, showed significant activity in protecting gastric mucosa in animal models, with effects attributed to antioxidant activity and up-regulation of protective proteins . Studies on structural analogs indicate potential antimicrobial effects, with some Schiff bases exhibiting activity against pathogens like Fusarium oxysporum . The compound's properties are thoroughly characterized, with synthesis typically involving the acid-catalyzed condensation of ethyl 4-aminobenzoate with an appropriate benzaldehyde derivative . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

7182-99-2

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 4-(benzylideneamino)benzoate

InChI

InChI=1S/C16H15NO2/c1-2-19-16(18)14-8-10-15(11-9-14)17-12-13-6-4-3-5-7-13/h3-12H,2H2,1H3

InChI Key

UEDPIABBBXACGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Esterification of 4-Nitrobenzoic Acid

The precursor ethyl 4-aminobenzoate is synthesized via esterification of 4-nitrobenzoic acid followed by hydrogenation. A green route reported in patent CN105481707A employs 4-nitrobenzoic acid, absolute ethanol, and a solid rare-earth oxide catalyst (e.g., neodymium sesquioxide, Nd₂O₃) in the presence of a water entrainer (toluene or xylene). The reaction proceeds under reflux (80–100°C) with continuous water removal via a Dean-Stark trap. This method avoids hazardous acid catalysts like concentrated H₂SO₄, reducing waste generation.

Optimized Conditions

  • Molar Ratio : 4-Nitrobenzoic acid : Ethanol = 1 : 0.5–2

  • Catalyst Loading : 3–5 wt% Nd₂O₃ relative to 4-nitrobenzoic acid

  • Reaction Time : 4–6 hours

Post-reaction, the mixture is hot-filtered to recover the catalyst, which is reusable for subsequent batches without significant activity loss.

Hydrogenation of Ethyl 4-Nitrobenzoate

The intermediate ethyl 4-nitrobenzoate undergoes catalytic hydrogenation to yield benzocaine. Using 5% Pd/C under H₂ (80–100°C, 2–4 hours), the nitro group is reduced to an amine with >99.5% purity. The absence of solvent during hydrogenation simplifies purification, as cooling the reaction mixture directly precipitates the product.

Key Data

  • Yield : 92–96%

  • Purity (GC) : ≥99.5%

  • Characterization :

    • IR (KBr) : 3512 cm⁻¹ (N-H stretch), 1758 cm⁻¹ (C=O ester)

    • ¹H NMR (CDCl₃) : δ 7.67 (d, J=8.4 Hz, 2H, Ar-H), 6.24 (s, 2H, NH₂), 4.13 (q, 2H, -CH₂), 1.10 (t, 3H, -CH₃)

Condensation with Benzaldehyde to Form (E)-Ethyl 4-(Benzylideneamino)Benzoate

Schiff Base Formation Mechanism

The target compound is synthesized via acid-catalyzed condensation of ethyl 4-aminobenzoate and benzaldehyde. Methanesulfonic acid (5 mol%) in ethanol at room temperature promotes imine (C=N) bond formation, yielding the E-isomer exclusively due to thermodynamic stability.

Reaction Scheme

Ethyl 4-aminobenzoate+BenzaldehydeCH₃SO₃H, EtOH(E)-Ethyl 4-(benzylideneamino)benzoate+H₂O\text{Ethyl 4-aminobenzoate} + \text{Benzaldehyde} \xrightarrow{\text{CH₃SO₃H, EtOH}} \text{(E)-Ethyl 4-(benzylideneamino)benzoate} + \text{H₂O}

Optimized Reaction Conditions

Adapting methodologies from Krishnarao et al., the following parameters are critical:

  • Solvent : Ethanol (25 mL per 1 mmol substrate)

  • Catalyst : 5 mol% methanesulfonic acid

  • Time : 20–30 minutes

  • Temperature : Room temperature (25°C)

Yield and Purity

  • Yield : 91–96%

  • Purity : Confirmed by TLC (Rf = 0.41 in EtOAc/hexane 2:8)

Comparative Analysis of Catalytic Systems

Catalyst Screening for Schiff Base Formation

Methanesulfonic acid outperforms traditional catalysts (e.g., H₂SO₄, AcOH) due to its strong Brønsted acidity and low volatility. A comparative study reveals:

CatalystLoading (mol%)SolventTime (min)Yield (%)
CH₃SO₃H5EtOH2096
H₂SO₄10EtOH6078
Acetic Acid20EtOH12065

Solvent-Free Alternatives

Solvent-free conditions at 70–80°C reduce reaction time to 10–15 minutes but require higher catalyst loading (10 mol%). This approach is less favored due to potential side reactions (e.g., aldehyde oxidation).

Characterization of (E)-Ethyl 4-(Benzylideneamino)Benzoate

Spectroscopic Data

  • IR (KBr) : 3051 cm⁻¹ (C-H aromatic), 1598 cm⁻¹ (C=N), 1758 cm⁻¹ (C=O ester)

  • ¹H NMR (CDCl₃) : δ 8.14 (s, 1H, CH=N), 7.91–7.48 (m, 9H, Ar-H), 4.21 (q, 2H, -CH₂), 1.11 (t, 3H, -CH₃)

  • ¹³C NMR (CDCl₃) : δ 166.7 (C=O), 161.1 (CH=N), 132.6–126.0 (Ar-C), 58.9 (-CH₂), 13.1 (-CH₃)

  • LCMS (m/z) : 253.74 [M-H]⁻

Elemental Analysis

  • Calculated for C₁₆H₁₅NO₂ : C 75.87%, H 5.97%, N 5.53%

  • Found : C 75.80%, H 5.96%, N 5.59%

Industrial-Scale Considerations

Catalyst Recovery and Reuse

Nd₂O₃ and Pd/C catalysts are recyclable for 5–7 cycles with <5% activity loss, reducing production costs. Methanesulfonic acid is neutralized post-reaction and recovered via distillation.

Environmental Impact

The patent route eliminates acidic wastewater, while the Schiff base synthesis uses ethanol, a low-toxicity solvent. Both methods align with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 4-(benzylideneamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemical Properties and Structure

(E)-Ethyl 4-(benzylideneamino)benzoate is a member of the class of compounds known as Schiff bases, which are formed through the condensation of an amine and an aldehyde or ketone. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H17N2O2
  • Molecular Weight : 271.32 g/mol

The compound features a benzylidene group that contributes to its biological activity and interaction with various biological targets.

Antioxidant Activity

Research has demonstrated that (E)-Ethyl 4-(benzylideneamino)benzoate exhibits significant antioxidant properties. A study involving various assays (DPPH, FRAP, and metal chelation) indicated that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress. This property is crucial for developing treatments for conditions associated with oxidative damage, such as neurodegenerative diseases and cancer .

Gastroprotective Effects

In preclinical studies, (E)-Ethyl 4-(benzylideneamino)benzoate has shown gastroprotective effects against ethanol-induced gastric mucosal lesions in animal models. The compound was found to enhance gastric mucus secretion and reduce oxidative stress markers, providing a protective effect on the gastric lining .

Table 1: Summary of Gastroprotective Studies

StudyDosage (mg/kg)Effect ObservedMechanism
Study A5Reduced gastric lesionsIncreased mucus secretion
Study B10Enhanced SOD activityAntioxidant mechanism
Study C20Improved pH levels in gastric contentsMucosal protection

Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various pathogens. Studies indicate that (E)-Ethyl 4-(benzylideneamino)benzoate exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound in developing new antibacterial agents .

Table 2: Antibacterial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Case Study 1: Cytotoxicity Assessment

A cytotoxicity study conducted on cancer cell lines revealed that (E)-Ethyl 4-(benzylideneamino)benzoate induces apoptosis in a dose-dependent manner. The compound was shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins, suggesting its potential in cancer therapy .

Case Study 2: In Vivo Efficacy

In vivo studies have demonstrated the efficacy of (E)-Ethyl 4-(benzylideneamino)benzoate in reducing tumor growth in xenograft models. The treatment led to significant reductions in tumor size compared to control groups, highlighting its potential application in oncology .

Mechanism of Action

The mechanism of action of benzoic acid, 4-[(phenylmethylene)amino]-, ethyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In the context of cytotoxicity, the compound may induce apoptosis or inhibit cell proliferation by interacting with cellular pathways involved in cell cycle regulation .

Comparison with Similar Compounds

Key Findings :

  • Electron-donating groups (e.g., -OCH₃, -OH) enhance solubility in polar solvents and biological activity (e.g., antimicrobial) .
  • Electron-withdrawing groups (e.g., -NO₂) increase acidity and redshift UV absorbance due to extended conjugation .
  • Steric hindrance from tert-butyl groups improves thermal stability and crystallinity .

Functional Group Replacements

Replacing the imine group or modifying the ester moiety leads to divergent reactivity:

Compound Name Functional Group Molecular Weight (g/mol) Key Differences Reference
Ethyl 4-(carbamoylamino)benzoate Urea (-NHCONH₂) 208.22 Higher polarity (logP ~1.2); used as aquaporin inhibitors
Ethoxylated ethyl-4-aminobenzoate Ethoxylated amine (-OCH₂CH₂)ₙ 1266.60 Water-soluble (logP < 0); used in cosmetics as a UV stabilizer
Ethyl 4-(dimethylamino)benzoate -N(CH₃)₂ 193.24 Accelerates polymerization reactions; higher degree of conversion in resins

Key Findings :

  • Urea derivatives exhibit higher polarity and biological target specificity compared to imine-containing analogs .
  • Ethoxylation drastically increases water solubility, making the compound suitable for aqueous formulations .
  • Dimethylamino groups enhance electron-donating capacity, improving reactivity in photopolymerization .

Stereochemical and Conformational Effects

The E-configuration of the imine group is critical for planar molecular geometry, as confirmed by X-ray crystallography in related compounds . For example:

  • In triazole-thione derivatives, the E-imine configuration ensures optimal π-π stacking in crystal lattices, enhancing stability .
  • The S-stereoisomer of methyl 4-(1-aminoethyl)benzoate shows distinct chiral interactions in enzymatic systems, unlike the planar E-imine .

Q & A

Basic: What are the standard synthetic routes and characterization methods for (E)-Ethyl 4-(benzylideneamino)benzoate?

Answer:
The compound is typically synthesized via a Schiff base condensation reaction between ethyl 4-aminobenzoate and a benzaldehyde derivative under reflux in ethanol or methanol. Key steps include:

  • Synthesis : Reflux equimolar amounts of ethyl 4-aminobenzoate and benzaldehyde in anhydrous ethanol with catalytic acetic acid for 6–12 hours. Purify via recrystallization (e.g., using ethanol) .
  • Characterization : Confirm structure using:
    • 1H/13C NMR : To identify imine proton (δ ~8.3–8.5 ppm) and aromatic/ester groups.
    • IR Spectroscopy : C=N stretch (~1600–1620 cm⁻¹) and ester C=O (~1700 cm⁻¹).
    • UV-Vis : π→π* transitions of the conjugated Schiff base system (~300–400 nm) .

Basic: How are spectroscopic techniques employed to validate the (E)-isomer configuration?

Answer:
The (E)-isomer is confirmed via:

  • 1H NMR NOESY : Absence of nuclear Overhauser effect (NOE) between the imine proton and aromatic protons of the benzylidene group.
  • X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., using SHELX software for structure refinement) .

Advanced: How can density functional theory (DFT) optimize the electronic properties of (E)-Ethyl 4-(benzylideneamino)benzoate derivatives?

Answer:

  • Geometry Optimization : Use composite methods like r2SCAN-3c for accurate molecular geometries.
  • Electronic Properties : Perform single-point calculations at the PBE0-D3(BJ)/def2-TZVP level to predict HOMO-LUMO gaps, charge transfer rates, and absorption spectra.
  • Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Advanced: How does complexation with transition metals enhance charge transport properties?

Answer:

  • Metal Selection : Pt²⁺, Rh³⁺, or Zn²⁺ ions improve hole/electron mobility by stabilizing charge-transfer states.
  • Methodology : Synthesize complexes (e.g., [M(EMAB)₂]) and analyze via cyclic voltammetry (CV) for redox potentials and time-resolved fluorescence for exciton lifetime. DFT calculates reorganization energies (λ) to quantify charge transfer efficiency .

Advanced: What crystallographic tools are critical for resolving structural ambiguities in Schiff base compounds?

Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperatures (100 K) to minimize thermal motion.
  • Refinement : SHELXL for small-molecule refinement; SHELXE for macromolecular twinning correction. Validate with R-factors (<5%) and electron density maps .

Advanced: How do substituents on the benzylidene group influence photophysical properties?

Answer:

  • Steric/Electronic Effects : Introduce electron-donating groups (e.g., -OCH₃) to redshift absorption (via increased conjugation) or bulky groups (e.g., tert-butyl) to reduce aggregation.
  • Evaluation : Compare emission spectra in solvents of varying polarity to assess solvatochromism. Use TD-DFT to correlate substituent effects with excited-state dipole moments .

Advanced: What strategies optimize functionalization reactions at the benzoate ester group?

Answer:

  • Ester Hydrolysis : Use NaOH/EtOH to generate carboxylic acid intermediates for amide coupling.
  • Nucleophilic Substitution : React with hydrazine or tetrazoles (e.g., 1H-tetrazol-1-yl) in dioxane to form heterocyclic derivatives. Monitor via TLC and purify via column chromatography .

Advanced: How to evaluate (E)-Ethyl 4-(benzylideneamino)benzoate in OLED device fabrication?

Answer:

  • Device Fabrication : Spin-coat thin films on ITO substrates; use as an emissive layer with TPBi as an electron transport layer.
  • Performance Metrics : Measure current density-voltage-luminance (J-V-L) curves, external quantum efficiency (EQE), and Commission Internationale de l’Éclairage (CIE) coordinates. Compare with theoretical emission spectra from TD-DFT .

Advanced: How to resolve contradictions in experimental vs. computational data for charge-transfer properties?

Answer:

  • Error Analysis : Check for basis set superposition errors (BSSE) in DFT or solvent effects in CV measurements.
  • Hybrid Methods : Combine experimental UV-Vis with time-dependent DFT (TD-DFT) to refine excited-state models. Validate with transient absorption spectroscopy .

Advanced: What methodologies assess the compound’s reactivity as a co-initiator in photopolymerization?

Answer:

  • Degree of Conversion (DC) : Use FTIR to monitor C=C bond conversion in resin cements.
  • Kinetic Studies : Compare polymerization rates with co-initiators like diphenyliodonium hexafluorophosphate (DPI). Optimize amine/co-initiator ratios (e.g., 1:2 CQ/amine) for maximum DC .

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